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Compound of Interest

2,3-Difluoro-6-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B064456

This guide provides a comprehensive technical overview of 2,3-Difluoro-6-
hydroxybenzaldehyde (CAS No. 187543-89-1), a key fluorinated aromatic building block for
researchers, medicinal chemists, and professionals in drug development and materials
science. This document delves into its chemical and physical properties, synthesis and
purification, reactivity, and applications, supported by detailed experimental protocols and
safety information.

Introduction: The Significance of Fluorinated
Salicylaldehydes

2,3-Difluoro-6-hydroxybenzaldehyde, also known as 5,6-difluorosalicylaldehyde, belongs to
the class of fluorinated salicylaldehydes, which are of significant interest in medicinal chemistry
and materials science. The introduction of fluorine atoms into organic molecules can profoundly
alter their physicochemical and biological properties, including metabolic stability, binding
affinity to biological targets, and lipophilicity. The unique substitution pattern of this aldehyde,
with two adjacent fluorine atoms and a hydroxyl group ortho to the aldehyde, presents a
versatile scaffold for the synthesis of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is
paramount for its effective use in research and development.
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Key Properties

Property Value Source(s)
CAS Number 187543-89-1 [1]
Molecular Formula C7HaF202 [1]
Molecular Weight 158.10 g/mol [1]

JUPAC Name 2,3-difluoro-6- 1]

hydroxybenzaldehyde

Synonyms 5,6-Difluorosalicylaldehyde [1]
Appearance Powder [2]

Melting Point 112 -116 °C

Spectral Data (Predicted and Analog-Based)

While a complete, published spectral dataset for 2,3-Difluoro-6-hydroxybenzaldehyde is not
readily available in the searched literature, the following represents expected spectral
characteristics based on its structure and data from analogous compounds.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde
proton (downfield, ~9.8-10.5 ppm), the phenolic hydroxyl proton (variable, may be broad),
and the two aromatic protons. The chemical shifts and coupling patterns of the aromatic
protons will be influenced by the fluorine, hydroxyl, and aldehyde substituents.

e 13C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl
carbon of the aldehyde at a significantly downfield chemical shift (~190 ppm).[3] The
aromatic carbons will appear in the range of ~110-160 ppm, with their chemical shifts and C-
F coupling constants providing valuable structural information.

e Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption
bands for the hydroxyl group (O-H stretch, broad, ~3200-3400 cm~1), the aldehyde C-H
stretch (~2750-2850 cm~1), and the carbonyl group (C=0 stretch, ~1650-1680 cm~1).
Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm~1 region.
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e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*)
corresponding to the molecular weight of the compound. Fragmentation patterns may
include the loss of the formyl group (-CHO) and other characteristic fragments.

Synthesis and Purification

The synthesis of 2,3-Difluoro-6-hydroxybenzaldehyde is not explicitly detailed in readily
available literature. However, a highly plausible and scientifically sound two-step synthetic
route can be devised based on the well-documented synthesis of its methoxy-protected
precursor, 2,3-Difluoro-6-methoxybenzaldehyde, followed by a standard demethylation
procedure.

Synthesis of the Precursor: 2,3-Difluoro-6-
methoxybenzaldehyde

The synthesis of 2,3-Difluoro-6-methoxybenzaldehyde proceeds via a directed ortho-lithiation
of 3,4-difluoroanisole, followed by formylation. This method is efficient and provides the
precursor in high yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [An In-Depth Technical Guide to 2,3-Difluoro-6-
hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b064456#2-3-difluoro-6-hydroxybenzaldehyde-cas-
number-187543-89-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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